Cas no 1017032-65-3 (4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile)

4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile structure
1017032-65-3 structure
商品名:4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile
CAS番号:1017032-65-3
MF:C12H9N2OCl
メガワット:232.666
CID:3159863
PubChem ID:24709858

4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile 化学的及び物理的性質

名前と識別子

    • 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile
    • 1017032-65-3
    • AKOS000197772
    • CS-0305148
    • J-000480
    • EN300-49773
    • インチ: InChI=1S/C12H9ClN2O/c1-7-3-4-9(16-2)12-10(7)11(13)8(5-14)6-15-12/h3-4,6H,1-2H3
    • InChIKey: UWHUQELKCACNRG-UHFFFAOYSA-N
    • ほほえんだ: CC1=C2C(=C(C=C1)OC)N=CC(=C2Cl)C#N

計算された属性

  • せいみつぶんしりょう: 232.040341g/mol
  • どういたいしつりょう: 232.040341g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 301
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 45.9Ų
  • ぶんしりょう: 232.66g/mol

4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-49773-0.5g
4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile
1017032-65-3
0.5g
$480.0 2023-02-10
SHENG KE LU SI SHENG WU JI SHU
sc-349310A-1 g
4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile,
1017032-65-3
1g
¥4,392.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-349310-250 mg
4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile,
1017032-65-3
250MG
¥2,166.00 2023-07-11
Enamine
EN300-49773-10.0g
4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile
1017032-65-3
10.0g
$2638.0 2023-02-10
SHENG KE LU SI SHENG WU JI SHU
sc-349310A-1g
4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile,
1017032-65-3
1g
¥4392.00 2023-09-05
Enamine
EN300-49773-0.05g
4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile
1017032-65-3
0.05g
$135.0 2023-02-10
Enamine
EN300-49773-2.5g
4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile
1017032-65-3
2.5g
$1202.0 2023-02-10
SHENG KE LU SI SHENG WU JI SHU
sc-349310-250mg
4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile,
1017032-65-3
250mg
¥2166.00 2023-09-05
Enamine
EN300-49773-0.1g
4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile
1017032-65-3
0.1g
$202.0 2023-02-10
Enamine
EN300-49773-1.0g
4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile
1017032-65-3
1.0g
$614.0 2023-02-10

4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile 関連文献

4-chloro-8-methoxy-5-methylquinoline-3-carbonitrileに関する追加情報

Introduction to 4-Chloro-8-Methoxy-5-Methylquinoline-3-Carbonitrile (CAS No. 1017032-65-3)

4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile (CAS No. 1017032-65-3) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the quinoline class, which is known for its diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The unique structural features of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile make it a promising candidate for the development of novel therapeutic agents.

The chemical structure of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile consists of a quinoline core with specific substituents: a chlorine atom at the 4-position, a methoxy group at the 8-position, and a methyl group at the 5-position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The chlorine atom enhances lipophilicity, which can improve cell membrane permeability and bioavailability. The methoxy group contributes to the stability and solubility of the compound, while the methyl group can influence its reactivity and binding affinity to biological targets.

Recent studies have explored the potential of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile in various therapeutic areas. One notable area of research is its antimalarial activity. Malaria remains a significant global health challenge, and the development of new antimalarial drugs is crucial to combat drug-resistant strains. In vitro studies have shown that 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile exhibits potent activity against Plasmodium falciparum, one of the most virulent species causing malaria. The mechanism of action is thought to involve interference with parasite metabolism and disruption of cellular processes essential for parasite survival.

Beyond antimalarial applications, 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile has also shown promise in cancer research. Quinoline derivatives are known for their ability to inhibit various cancer-related pathways, including angiogenesis, cell proliferation, and apoptosis. Preclinical studies have demonstrated that 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile can effectively suppress tumor growth in xenograft models of human cancer. The compound appears to target multiple signaling pathways involved in cancer progression, making it a potential lead compound for further drug development.

In addition to its therapeutic potential, 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile has been investigated for its antibacterial properties. Antibiotic resistance is a growing concern worldwide, and there is an urgent need for new antibacterial agents. Studies have shown that 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disruption of bacterial cell membranes and inhibition of essential enzymes required for bacterial survival.

The synthesis of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile has been optimized using modern synthetic methods to ensure high yields and purity. Various synthetic routes have been reported in the literature, including multistep processes involving condensation reactions, cyclizations, and functional group transformations. These methods provide flexibility in modifying the structure of the compound to enhance its biological activity or improve its pharmacological properties.

In conclusion, 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile (CAS No. 1017032-65-3) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to explore its applications in areas such as antimalarial therapy, cancer treatment, and antibacterial agents, highlighting its importance in modern drug discovery efforts.

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